6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-N-isobutyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-N-isobutyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a dioxidotetrahydrothienyl group, and a pyrazolo[3,4-b]pyridine core
Properties
Molecular Formula |
C19H26N4O3S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
6-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-3-methyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H26N4O3S/c1-11(2)9-20-19(24)15-8-16(13-4-5-13)21-18-17(15)12(3)22-23(18)14-6-7-27(25,26)10-14/h8,11,13-14H,4-7,9-10H2,1-3H3,(H,20,24) |
InChI Key |
CUMFJDBLHXSYRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NCC(C)C)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-N-isobutyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and the introduction of the cyclopropyl and dioxidotetrahydrothienyl groups. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired transformations. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The dioxidotetrahydrothienyl group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The cyclopropyl and isobutyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-N-isobutyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may have applications in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-N-isobutyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds to 6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-N-isobutyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide include other pyrazolo[3,4-b]pyridine derivatives with different substituents. These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications .
Biological Activity
Overview of the Compound
Chemical Structure and Properties:
- Molecular Formula: C₁₈H₂₃N₃O₃S
- Molecular Weight: 357.46 g/mol
- The compound features a pyrazolo[3,4-b]pyridine core, which is known for various biological activities, including anti-inflammatory and anticancer properties.
Anticancer Activity
Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. For instance, pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit various cancer cell lines through multiple pathways:
-
Mechanism of Action:
- Inhibition of cell proliferation via cell cycle arrest.
- Induction of apoptosis in cancer cells.
- Targeting specific kinases involved in tumor growth.
- Case Study:
Anti-inflammatory Activity
The compound is also explored for its anti-inflammatory properties. Similar compounds have been documented to inhibit inflammatory mediators:
-
Mechanism of Action:
- Suppression of pro-inflammatory cytokines (e.g., TNF-α and IL-6).
- Inhibition of NF-κB signaling pathway.
- Research Findings:
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes that play roles in various diseases:
- Acetylcholinesterase (AChE) Inhibition:
- Carbonic Anhydrase Inhibition:
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
